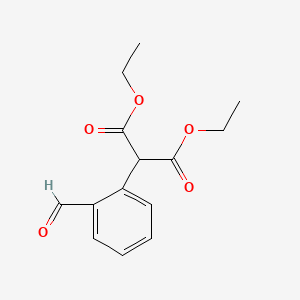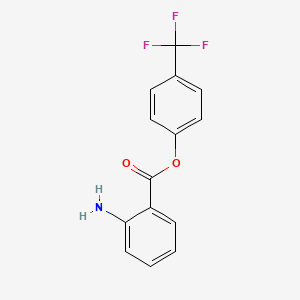
1-Benzylquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzylquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that contain a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position of the quinazolinone structure. Quinazolinones have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzylquinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with benzylamines. The reaction typically proceeds under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. Another method involves the condensation of 2-aminobenzylamine with benzaldehyde, followed by cyclization in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: 1-Benzylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and various functionalized derivatives that exhibit different biological activities.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its diverse biological activities, 1-Benzylquinazolin-4(1H)-one is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-Benzylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
1-Benzylquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4(1H)-one: Similar structure but with a phenyl group instead of a benzyl group.
3-Benzylquinazolin-4(1H)-one: Benzyl group attached at the third position instead of the first.
4-Hydroxyquinazolin-2(1H)-one: Hydroxy group at the fourth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group at the first position influences its interaction with molecular targets and its overall pharmacological profile.
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
1-benzylquinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c18-15-13-8-4-5-9-14(13)17(11-16-15)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChIキー |
VMGQQUFKLFUSDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)

![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)

![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)









